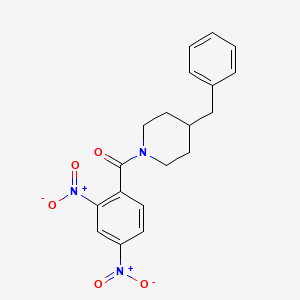
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone is a complex organic compound characterized by its unique structure, which includes a benzyl group attached to a piperidine ring and a dinitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone typically involves a multi-step process. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The final step involves the attachment of the dinitrophenyl group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitro groups, leading to the formation of amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for pharmaceuticals.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.
作用机制
The mechanism by which (4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone exerts its effects involves its interaction with specific molecular targets. The benzyl and piperidine groups can bind to receptors or enzymes, modulating their activity. The dinitrophenyl group may participate in redox reactions, influencing cellular processes. Detailed studies are required to fully elucidate the pathways involved.
相似化合物的比较
Similar Compounds
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanone: shares similarities with other piperidine derivatives and dinitrophenyl compounds.
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-methanol: A related compound with a hydroxyl group instead of a carbonyl group.
(4-Benzyl-piperidin-1-yl)-(2,4-dinitro-phenyl)-ethanone: A similar compound with an ethyl group replacing the methylene group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6392-43-4 |
|---|---|
分子式 |
C19H19N3O5 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
(4-benzylpiperidin-1-yl)-(2,4-dinitrophenyl)methanone |
InChI |
InChI=1S/C19H19N3O5/c23-19(17-7-6-16(21(24)25)13-18(17)22(26)27)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
InChI 键 |
WSGNOCJRWXQPCY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


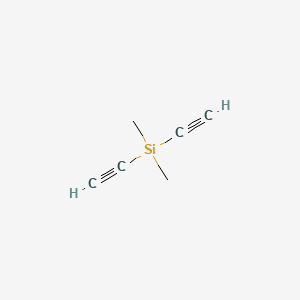

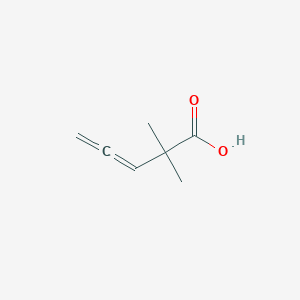
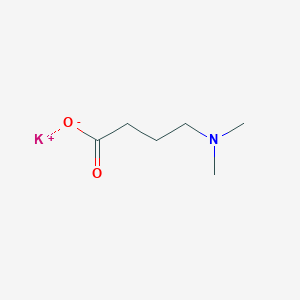
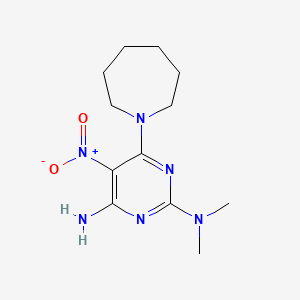
![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)
![[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate](/img/structure/B14151827.png)
![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)
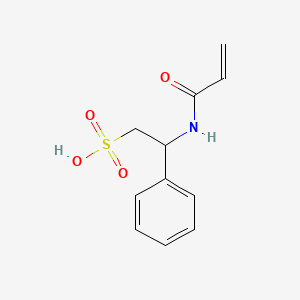


![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)

![Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate](/img/structure/B14151862.png)
